Home > Products > Screening Compounds P53197 > 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one
3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one - 300556-26-7

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

Catalog Number: EVT-3047113
CAS Number: 300556-26-7
Molecular Formula: C19H17N3O3
Molecular Weight: 335.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a complex organic molecule that integrates a benzimidazole moiety with a coumarin structure. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research.

Source

The synthesis and characterization of this compound can be traced through various studies that explore its structural properties and biological activities. Notably, the integration of benzimidazole and coumarin frameworks has been highlighted in literature focusing on their pharmacological effects and synthetic methodologies .

Classification

This compound can be classified as a benzimidazole-coumarin hybrid, which combines the properties of both structural classes. Benzimidazoles are known for their diverse biological activities, including anticancer and antimicrobial effects, while coumarins are recognized for their role in various biological processes, including anti-inflammatory and anticoagulant activities.

Synthesis Analysis

Methods

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions that may include:

  1. Formation of the benzimidazole ring: This is often achieved through the condensation of o-phenylenediamine with carboxylic acids or other electrophiles.
  2. Coupling with coumarin derivatives: The introduction of the coumarin moiety can be performed via nucleophilic substitution or coupling reactions, where the hydroxyl group on the coumarin reacts with an appropriate electrophile.
  3. Final modifications: The dimethylaminomethyl group can be introduced through alkylation reactions using dimethylamine derivatives, followed by purification techniques such as recrystallization or chromatography .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to monitor the progress and confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one features:

  • A benzo[d]imidazole ring system providing aromatic stability and potential for hydrogen bonding.
  • A coumarin backbone, which contributes to its biological activity.
  • A dimethylaminomethyl group, enhancing solubility and possibly influencing pharmacokinetics.

Data

The molecular formula is C19H20N2O3C_{19}H_{20}N_2O_3, with a molecular weight of approximately 320.38 g/mol. The compound's structure has been elucidated using X-ray crystallography, revealing precise bond lengths and angles critical for understanding its reactivity .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Nucleophilic substitutions: The hydroxyl group on the coumarin can undergo substitutions leading to new derivatives.
  2. Oxidation reactions: The hydroxyl group may be oxidized to form ketones or aldehydes, potentially enhancing biological activity.
  3. Reactions with electrophiles: The nitrogen in the benzimidazole moiety can act as a nucleophile, engaging in electrophilic aromatic substitution reactions .

Technical Details

Reactions are typically conducted under controlled conditions to optimize yield and selectivity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis post-reaction.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one often involves:

  1. DNA interaction: The benzimidazole component may intercalate into DNA, disrupting replication processes.
  2. Enzyme inhibition: Coumarin derivatives have been shown to inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
  3. Antimicrobial activity: The compound may exert its effects by targeting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .

Data

Studies have demonstrated that similar compounds exhibit significant inhibitory effects against various cancer cell lines and bacteria, suggesting a promising therapeutic profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically forms colorless to pale yellow crystals.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range indicative of crystalline compounds.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.
  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases which may hydrolyze functional groups .
Applications

Scientific Uses

The compound holds potential applications in:

  1. Pharmaceutical development: As a lead compound for designing new antibacterial or anticancer agents.
  2. Biological research: Investigating mechanisms of action related to DNA interactions and enzyme inhibition.
  3. Chemical biology: Serving as a probe in studies exploring cellular pathways affected by benzimidazole-coumarin hybrids .
Introduction to Coumarin-Benzoimidazole Hybrids in Modern Drug Discovery

Evolutionary Significance of Coumarin Derivatives in Medicinal Chemistry

Coumarin derivatives have evolved from natural product isolates to synthetically optimized scaffolds due to their tunable pharmacological profiles. Early coumarins demonstrated anticoagulant properties (e.g., warfarin), but structural modifications at the C3, C4, and C7 positions have unlocked diverse activities, including antimicrobial, anticancer, and anti-inflammatory effects [2] [6]. The introduction of heterocyclic moieties at C3—particularly benzimidazole—marks a pivotal advancement, as it enhances electronic delocalization and hydrogen-bonding capacity. This evolution is quantified in Table 1, where coumarin-benzimidazole hybrids exhibit superior bioactivity metrics compared to simpler coumarin analogs.

  • Table 1: Structural Evolution and Bioactivity of Key Coumarin Hybrids Interactive table with sortable columns
Compound NameStructural Feature at C3IC₅₀ (Anticancer, μM)Log PYear Reported
7-Aminocoumarin-NH₂>1001.21980
3-Cyanocoumarin-CN58.31.81995
3-(Thiazol-2-yl)coumarinThiazole12.72.52010
3-(1H-Benzo[d]imidazol-2-yl)coumarinBenzimidazole0.4–5.2*3.12022
Target Compound†Benzimidazole + N(CH₃)₂ side chain0.18 (Galectin-1)2.82024

Data aggregated from [2] [6] [10]; †Discussed in Sections 1.2–1.3

Synthetic methodologies have concurrently advanced from classical Pechmann condensations to microwave-assisted and catalyst-driven reactions, enabling precise C3 functionalization. For example, Knoevenagel condensations now facilitate coumarin-benzimidazole linkages in >80% yields under green chemistry conditions [6]. These innovations resolve historical challenges in coumarin derivatization, such as regioselectivity and reaction scalability.

Role of Benzimidazole Moieties in Enhancing Bioactivity and Target Selectivity

Benzimidazole incorporation transforms coumarin scaffolds into dual-targeting agents by introducing:

  • Metal Coordination Capability: N atoms in benzimidazole chelate Zn²⁺ in matrix metalloproteinases (MMPs), inhibiting tumor metastasis [8].
  • DNA/RNA Binding: Planar benzimidazole intercalates with nucleic acids, disrupting replication in pathogens and cancer cells [4].
  • Acid-Base Adaptability: The NH group donates/receives protons, enabling pH-dependent activity in diverse cellular environments [10].

In the target compound, the benzimidazole moiety specifically enhances galectin-1 (GAL-1) inhibition by forming π-π stacking with Trp68 and hydrogen bonds with Arg73 of GAL-1, as confirmed through molecular docking studies [10]. This results in 37% GAL-1 suppression at 10 μM—significantly outperforming carbohydrate-based inhibitors. The dimethylaminomethyl side chain further augments selectivity by ionic interactions with Asp54 in the GAL-1 binding pocket.

Spectral Properties and Electronic Effects:

  • Table 2: Spectroscopic Signatures of Key Functional Groups
Functional GroupUV-Vis λₘₐₓ (nm)¹H NMR (δ, ppm)Role in Bioactivity
Coumarin C=O280–2906.1 (s, 1H)H-bond acceptor
Benzimidazole N-H-12.8 (s, 1H)H-bond donor
7-OH (phenolic)320*10.2 (s, 1H)Antioxidant activity
-CH₂N(CH₃)₂-3.5 (s, 2H), 2.2 (s, 6H)Solubility enhancement

*Data from analogs in [5] [10]; redshift due to extended conjugation

Rational Design and Emergence of Multifunctional Hybrid Scaffolds

The target compound exemplifies structure-based hybridization, integrating three pharmacophoric elements:

  • Coumarin Core: Serves as a fluorescence tag for cellular tracking.
  • Benzimidazole: Provides kinase/modulatory protein inhibition.
  • Dimethylaminomethyl Side Chain: Enhances water solubility and membrane permeability (cLogP reduced by 0.8 vs. non-substituted analogs) [10].

Design Principles:

  • Spacer Optimization: The direct C3-benzimidazole linkage maintains planarity for deep target pocket penetration.
  • Substituent Engineering: The 8-position -CH₂N(CH₃)₂ group was selected over alkyl chains due to its protonation capability in acidic tumor microenvironments, enabling ion-dependent cellular uptake.
  • Synergistic Pharmacophores: The 7-OH group contributes antioxidant effects, reducing ROS-mediated drug resistance [2] [6].

Biomedical Applications:

  • Anticancer Agents: Fused coumarin-C3 benzimidazole hybrids (e.g., compound 2 from [2]) inhibit topoisomerase II with IC₅₀ = 0.4 μM.
  • Antimicrobials: Thiomethylene-linked hybrids disrupt microbial biofilms via Zn²⁺ chelation [2].
  • Theranostics: The target compound’s fluorescence enables real-time monitoring of GAL-1 inhibition in tumors [10].

Table 3: Hybridization Strategies for Enhanced Performance

Hybrid ClassExample CompoundActivity ProfileAdvantage vs. Parent Scaffolds
Fused (C3-Benzoimidazole)Target CompoundGAL-1 inhibition (37%, 10 μM)5× selectivity over GAL-3
Spacer-Linked (Amide)Hybrid 50a [2]Antitubercular (MIC = 0.8 μg/mL)Reduced cytotoxicity
MergedNSC 303254 [5]Fluorescent probepH-stable emission

Properties

CAS Number

300556-26-7

Product Name

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one

Molecular Formula

C19H17N3O3

Molecular Weight

335.363

InChI

InChI=1S/C19H17N3O3/c1-22(2)10-13-16(23)8-7-11-9-12(19(24)25-17(11)13)18-20-14-5-3-4-6-15(14)21-18/h3-9,23H,10H2,1-2H3,(H,20,21)

InChI Key

GUCZMOOMBNDAOP-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.